molecular formula C15H14FNO B290394 4-ethyl-N-(4-fluorophenyl)benzamide

4-ethyl-N-(4-fluorophenyl)benzamide

Cat. No.: B290394
M. Wt: 243.28 g/mol
InChI Key: KAXCAIMITMCVPC-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzene ring substituted with an ethyl group at the 4-position and an amide-linked 4-fluorophenyl group. Benzamides are widely studied for their bioactivity, including antifungal, anticancer, and enzyme-inhibitory properties, often modulated by substituents on the aromatic rings .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

4-ethyl-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KAXCAIMITMCVPC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-ethyl-N-(4-fluorophenyl)benzamide with analogs differing in substituent type, position, and bioactivity.

Substituent Variations on the Benzamide Core
Table 1: Structural and Functional Comparisons
Compound Name Substituents (Benzamide Core) Key Properties/Applications References
This compound 4-ethyl, N-(4-fluorophenyl) Not explicitly reported; inferred similarity to analogs. -
4-Fluoro-N-(4-fluorophenyl)benzamide 4-fluoro, N-(4-fluorophenyl) Silylation reactivity for polymer synthesis.
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide 4-chloroacetamido, N-(4-fluorophenyl) Intermediate in anticancer theobromine derivatives.
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Structural comparison via crystallography.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl, N-(4-chlorophenyl) Fluorescence properties studied via spectrofluorometry.

Key Observations :

  • Electron-withdrawing vs.
  • Bioactivity modulation : The chloroacetamido substituent in enables covalent bonding to biomolecules, a feature absent in the ethyl-substituted compound .
Pharmacologically Active Derivatives
Table 2: Bioactive Benzamide Derivatives
Compound Name Target/Activity Structural Distinctions References
PC945 (Antifungal) Aspergillus fumigatus inhibition Complex triazole-piperazine substituents.
T-1-AFPB (Anticancer) VEGFR-2 inhibition Theobromine-linked chloroacetamido group.
HPAPB (HDAC Inhibitor) Tumor growth suppression Hydroxamic acid and phenylacetyl groups.

Key Observations :

  • Substituent complexity : PC945 and T-1-AFPB incorporate heterocyclic or alkylating groups absent in this compound, highlighting the role of extended functionalization in target specificity .
  • Toxicity profiles : HPAPB exhibits lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg), suggesting that ethyl or fluorophenyl groups may offer safer pharmacokinetic profiles .
Spectroscopic and Crystallographic Comparisons
  • NMR Challenges : Aromatic protons in 3-fluoro-N-(4-fluorophenyl)benzamide exhibit overlapping signals due to scalar coupling, a issue likely shared with the ethyl-substituted analog .
  • Crystal Structures: 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide () shows bond lengths of 1.36 Å (C=O) and 1.45 Å (C-N), consistent with typical benzamide geometry . 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes in a monoclinic system, with nitro group torsion angles influencing packing efficiency .

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